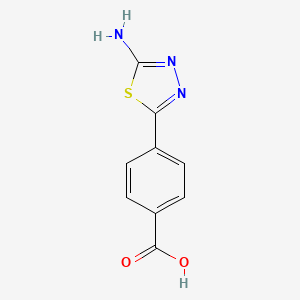![molecular formula C19H19NO4 B2990189 1'-(2,5-dimethylfuran-3-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1797890-01-7](/img/structure/B2990189.png)
1'-(2,5-dimethylfuran-3-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a spiro compound, which means it has two rings that share a single atom. The shared atom is the “spiroatom”, which in this case is a carbon atom. The compound contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The furan ring is substituted with two methyl groups and a carbonyl group, which suggests that the compound might have interesting reactivity .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the furan ring, possibly through a Paal-Knorr synthesis or similar method, followed by various substitution reactions to introduce the methyl and carbonyl groups . The spiroatom and the piperidine ring could potentially be formed through a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the spiroatom and the various substituents. The furan ring is aromatic and therefore planar, but the rest of the molecule could potentially adopt a variety of conformations depending on the specific arrangement of the substituents .Chemical Reactions Analysis
The reactivity of this compound would likely be dominated by the furan ring and the carbonyl group. The furan ring is aromatic and therefore relatively stable, but it can undergo electrophilic aromatic substitution reactions. The carbonyl group is polar and can act as an electrophile, making it reactive towards nucleophiles .Scientific Research Applications
Sigma Ligands with Subnanomolar Affinity
Research has shown that spiro[isobenzofuran-1(3H),4'-piperidines] and their derivatives exhibit high affinity and selectivity for sigma 2 receptors. These compounds, including Lu 28-179, are significant for understanding the role of sigma receptors in the brain and developing selective ligands as potential therapeutic agents. The study explores the structural factors influencing sigma 1 and sigma 2 receptor affinity and selectivity, highlighting the importance of N-substituents for achieving high affinity and selectivity for sigma 2 receptors. Substituents in the benzene ring primarily affect the affinity for sigma 1 receptors, suggesting a detailed structure-activity relationship (SAR) that aids in designing sigma receptor ligands (Moltzen, Perregaard, & Meier, 1995).
Novel Sigma Receptor Ligands
Further studies introduce compounds with a carbon residue in position 3 of the spirocycle, demonstrating their binding properties for sigma(1) and sigma(2) receptors. This research provides insights into the synthesis and evaluation of these spiro compounds, offering a deeper understanding of their sigma receptor binding properties. The presence of a cyano group in position 3 showcases high sigma(1) receptor affinity and selectivity, contributing to the development of potent sigma(1) receptor ligands with significant selectivity ratios (Maier & Wünsch, 2002).
Synthesis and Potential CNS Agents
Spiro compounds have also been synthesized and evaluated for their potential as central nervous system agents, with particular attention to their antitetrabenazine activity. These studies underline the significance of the spiro[isobenzofuran-1(3H),4'-piperidines] framework in developing compounds with potential antidepressant activities. The structural variations and their impact on biological activity offer a pathway to discovering new therapeutic options for CNS disorders (Martin et al., 1981).
Future Directions
properties
IUPAC Name |
1'-(2,5-dimethylfuran-3-carbonyl)spiro[2-benzofuran-3,4'-piperidine]-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-12-11-15(13(2)23-12)17(21)20-9-7-19(8-10-20)16-6-4-3-5-14(16)18(22)24-19/h3-6,11H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSJHBTZZXZHNAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC3(CC2)C4=CC=CC=C4C(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-(2,5-dimethylfuran-3-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Ethyl-5-((4-ethylphenyl)(4-ethylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2990107.png)
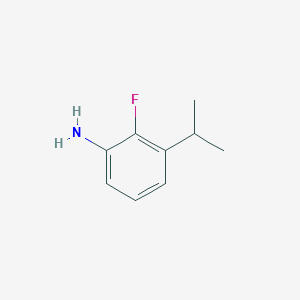
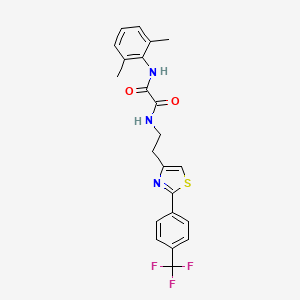
![(2-(2-fluorophenyl)-9-methyl-4-((3-methylbenzyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2990113.png)
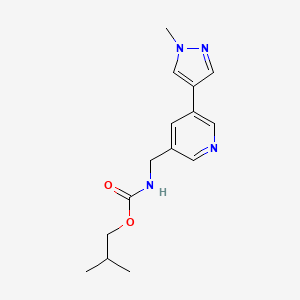
![2-O-Tert-butyl 3-O-ethyl (3S,3aS,6S,6aR)-6-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2,3-dicarboxylate;hydrochloride](/img/structure/B2990116.png)
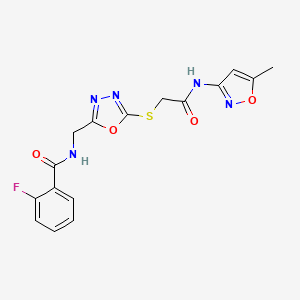
![N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-nitrobenzenesulfonamide](/img/structure/B2990118.png)
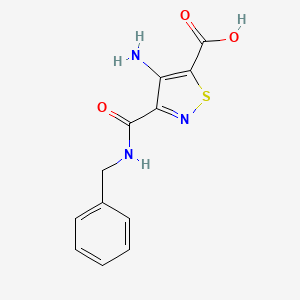
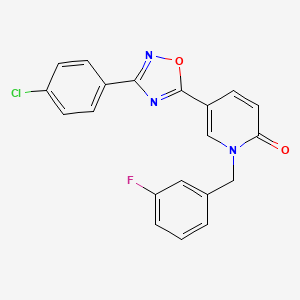
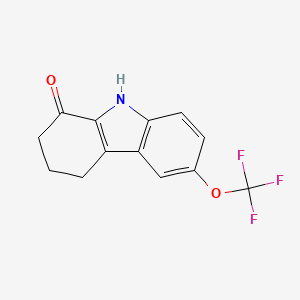
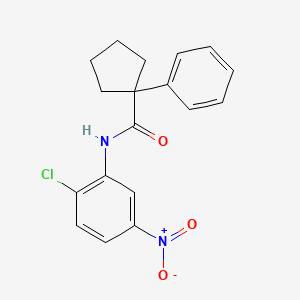
![N-cyclopropyl-1-(3-{[(4-isopropylphenyl)sulfonyl]amino}benzoyl)piperidine-3-carboxamide](/img/structure/B2990127.png)
